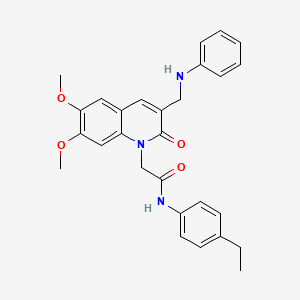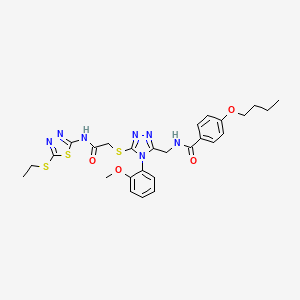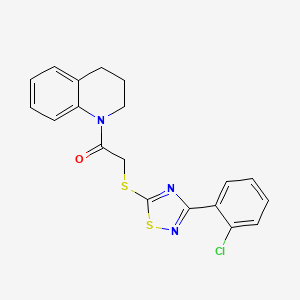
(3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone, also known as DFM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFM belongs to the class of azetidinone derivatives and is a potent inhibitor of certain enzymes, making it a promising candidate for drug development.
Mecanismo De Acción
(3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone works by inhibiting the activity of enzymes that play a crucial role in the pathogenesis of various diseases. For example, DPP-4 is an enzyme that is involved in glucose metabolism and has been implicated in the development of diabetes. By inhibiting DPP-4, (3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone can help regulate blood glucose levels and prevent the progression of diabetes. Similarly, cathepsin S is an enzyme that is involved in the inflammatory response and has been linked to the development of rheumatoid arthritis. By inhibiting cathepsin S, (3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone can help reduce inflammation and prevent the progression of rheumatoid arthritis.
Biochemical and Physiological Effects:
(3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects, depending on the specific enzyme it targets. For example, inhibition of DPP-4 can result in improved glucose tolerance and insulin sensitivity, while inhibition of cathepsin S can lead to reduced inflammation and joint damage in rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone has several advantages for use in lab experiments, including its potency, selectivity, and stability. However, it also has certain limitations, such as its solubility and bioavailability, which can affect its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on (3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone, including further exploration of its therapeutic potential in various diseases, optimization of its pharmacokinetic properties, and development of more potent and selective derivatives. Additionally, (3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone could be used as a tool for studying the role of specific enzymes in disease pathogenesis and identifying new targets for drug development.
Métodos De Síntesis
(3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of various chemicals such as 3,4-difluoroaniline, 4-fluorobenzene sulfonyl chloride, and 1-azetidinylmethanone. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure maximum yield and purity of the final product.
Aplicaciones Científicas De Investigación
(3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. Its inhibitory effects on certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and cathepsin S, have been shown to have a significant impact on the progression of diseases such as diabetes, cancer, and rheumatoid arthritis.
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3S/c17-11-2-4-12(5-3-11)24(22,23)13-8-20(9-13)16(21)10-1-6-14(18)15(19)7-10/h1-7,13H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYZMYVFCHNLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2740996.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2740999.png)


![7-chloro-N-(2-methoxyethyl)-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2741003.png)
![9-(4-chlorophenyl)-2-(2-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2741004.png)


![1-ethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2741013.png)

![1-(4-Methoxyphenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2741016.png)

![methyl 2-(4-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2741018.png)